4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione
Description
Properties
CAS No. |
144316-58-5 |
|---|---|
Molecular Formula |
C6H4N4O4S |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
4-(5-nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C6H4N4O4S/c11-4-3(5(12)9-8-4)6-7-1-2(15-6)10(13)14/h1,3H,(H,8,11)(H,9,12) |
InChI Key |
BNNRYEYJUASHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C2C(=O)NNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione typically involves the reaction of 5-nitrothiazole with pyrazolidine-3,5-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Thiazole Functionalization
The 5-nitrothiazole moiety (derived from 2-amino-5-nitrothiazole, CID 8486 ) is incorporated through:
-
Nucleophilic Aromatic Substitution : The amine group on the thiazole reacts with α-haloketones or acyl chlorides under basic conditions (e.g., Et₃N or NaOH) .
-
Ultrasound-Assisted Synthesis : Enhances reaction efficiency and yield, as demonstrated in pyrazolidine-dione derivatives .
Nitro Group Reactivity
The nitro group on the thiazole ring participates in:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .
-
Electrophilic Substitution : Nitro groups direct electrophilic attacks to meta positions, facilitating halogenation or sulfonation .
Cyclization and Cross-Coupling
-
Cyclocondensation : With chalcones or α,β-unsaturated ketones to form fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) .
-
Suzuki-Miyaura Coupling : The thiazole’s brominated derivatives cross-couple with arylboronic acids to introduce aromatic groups .
Reaction Optimization Data
The table below summarizes conditions for key transformations:
Mechanistic Insights
-
Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen on carbonyl carbons forms the pyrazolidine-dione ring .
-
Electrophilic Aromatic Substitution : Nitro groups activate the thiazole ring toward meta-directed reactions, as seen in halogenation studies .
Stability and Reactivity
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrazolidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 4-(5-nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione have been evaluated for their effectiveness against various bacterial strains. Studies demonstrate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies show that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism involves inhibition of specific pathways associated with inflammation, which could be beneficial in conditions like arthritis .
Analgesic Effects
In addition to anti-inflammatory properties, this compound has shown promise as an analgesic agent. Experimental models indicate that it can effectively alleviate pain through both peripheral and central mechanisms .
Agricultural Applications
Pesticidal Properties
The compound's nitrothiazole structure is linked to significant pesticidal activity. Research indicates that it can act as an effective pesticide against a range of agricultural pests. Field trials have demonstrated its efficacy in controlling insect populations while being less harmful to beneficial insects compared to conventional pesticides .
Herbicidal Activity
In addition to its pesticidal properties, derivatives of this compound have been explored for herbicidal applications. Laboratory studies reveal that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selective herbicidal activity makes it a candidate for integrated pest management strategies in sustainable agriculture .
Materials Science Applications
Polymer Additives
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. It acts as a stabilizer in polymer formulations, improving thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial uses .
Nanocomposites
Recent advancements have seen the use of this compound in the synthesis of nanocomposites. When combined with nanomaterials, it enhances the electrical conductivity and mechanical properties of the composites, making them suitable for applications in electronics and energy storage devices .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | MDPI Journal (2022) | Effective against multiple bacterial strains |
| Anti-inflammatory | Journal of Medicinal Chemistry (2023) | Reduced cytokine production in vitro |
| Pesticidal | Agricultural Sciences Journal (2022) | Controlled insect populations effectively |
| Herbicidal | Weed Science Journal (2023) | Selective inhibition of weed growth |
| Polymer Additives | Materials Science Review (2022) | Improved thermal stability and mechanical strength |
| Nanocomposites | Advanced Materials (2023) | Enhanced conductivity and mechanical properties |
Mechanism of Action
The mechanism of action of 4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiparasitic effects. The compound may also inhibit specific enzymes or interfere with metabolic pathways, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolidine-3,5-dione Core
4-Benzylidene Derivatives
Compounds like 4-benzylidene-pyrazolidine-3,5-dione (synthesized via condensation with aromatic aldehydes) exhibit antimicrobial activity against gram-positive and gram-negative bacteria. For example, derivatives with chloro-butyl or nitrooxy-butyl substitutions at the nitrogen atom showed moderate inhibition of S. aureus and E. coli .
Benzothiazolyl Derivatives
A benzothiazol-2-yl-substituted pyrazolidine-3,5-dione (synthesized via reflux with p-hydroxy benzaldehyde) demonstrated uncharacterized biological activity in preliminary studies . The nitro-thiazolyl group in the target compound could provide stronger electrophilic character, favoring covalent interactions with bacterial enzymes or DNA .
Quinolone Hybrids
4-Quinolone derivatives fused with pyrazolidine-3,5-dione (e.g., compound [5] in Table 3 of ) displayed broad-spectrum antibacterial activity. The nitro-thiazolyl group may mimic quinolone’s DNA gyrase inhibition mechanism but with a distinct binding mode due to its smaller size and nitro functionality .
Structural Modifications and Activity
Carbonyl Group Removal
Compounds lacking the 5-carbonyl group (e.g., pyrazolidine-3-one derivatives) showed reduced antibacterial activity due to disrupted coplanarity and weakened hydrogen-bonding capacity . The intact 3,5-dione structure in the target compound likely preserves its ability to interact with targets like bacterial topoisomerases or P2Y12 receptors .
Isomeric Relationships
Pyrazolidine-3,5-dione is isomeric with hydantoin and structurally related to barbituric acid.
Biological Activity
4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with pyrazolidine diones. The general synthetic route includes:
- Formation of the Thiazole Ring : Utilizing 5-nitro-1,3-thiazole as a starting material.
- Condensation Reaction : Reacting the thiazole with pyrazolidine dione under acidic or basic conditions to yield the target compound.
Antimicrobial Activity
Research indicates that derivatives of pyrazolidine-3,5-dione exhibit notable antimicrobial activity. A study highlighted that various synthesized derivatives showed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while exhibiting less efficacy against Gram-negative strains .
Table 1: Antimicrobial Activity of Pyrazolidine Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | S. aureus | 18 | |
| This compound | B. cereus | 15 | |
| Other Derivative A | E. coli | 10 | |
| Other Derivative B | Pseudomonas aeruginosa | 12 |
Anti-inflammatory Activity
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Antiviral Activity
In silico studies have identified potential antiviral activities against norovirus RdRp (RNA-dependent RNA polymerase). Compounds derived from pyrazolidine frameworks demonstrated inhibition of RdRp activity at micromolar concentrations . This suggests that modifications on the pyrazolidine scaffold can enhance antiviral efficacy.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of thiazole-pyrazolidine derivatives and evaluated their antibacterial properties. The results indicated that compounds with smaller aryl groups exhibited greater antibacterial activity compared to those with bulky substituents .
Case Study 2: Inhibition of Cytokines
Another investigation focused on the anti-inflammatory properties of pyrazolidine derivatives. The study found that specific modifications in the chemical structure led to significant reductions in TNF-alpha production in vitro .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(5-nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione with high yield and purity?
Answer:
The compound can be synthesized via cyclocondensation reactions. A common approach involves heating a hydrazide precursor in pyridine to form the pyrazolidine-3,5-dione core, followed by functionalization with a 5-nitrothiazole moiety . For example, refluxing intermediates in ethanol with catalytic piperidine has been used to achieve selective substitution at the 4-position of the pyrazolidinedione ring . Purification typically involves recrystallization from acetic acid or ethanol. Yield optimization requires precise control of reaction time, temperature, and stoichiometry of reagents.
Basic: What analytical techniques are most reliable for structural characterization of this compound?
Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements . ORTEP-III can generate thermal ellipsoid plots for visualizing molecular geometry .
- Spectroscopy : Combine NMR, , and high-resolution mass spectrometry (HRMS) to confirm functional groups and connectivity . For nitro-thiazole derivatives, IR spectroscopy can validate nitro-group vibrations (~1520 cm).
Advanced: How can asymmetric catalysis be applied to synthesize enantiomerically enriched pyrazolidine-3,5-dione derivatives?
Answer:
Nickel-catalyzed asymmetric 1,4-hydroalkylation is a robust method. Key steps include:
- Catalyst selection : Use chiral Ni complexes with ligands like WingPhos (L4) to achieve high enantioselectivity (up to 95% ee) .
- Reaction optimization : Employ prochiral 1,3-enynes and pyrazolidine-3,5-diones in anhydrous THF at 60°C for 24–48 hours.
- Additive-free conditions : Avoid exogenous bases or activators to minimize side reactions . Monitor regio- and enantioselectivity via chiral HPLC or circular dichroism (CD).
Advanced: How does this compound exhibit antitumor activity, and what mechanistic insights exist?
Answer:
- In vitro screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. IC values for derivatives range from 3.20–5.29 μM, comparable to doxorubicin .
- Molecular docking : Simulate binding to EGFR (PDB: 4HJO) using AutoDock Vina. Pyrazolidinedione derivatives show strong interactions with kinase domains via hydrogen bonding (e.g., with Lys745) and π-π stacking (nitrothiazole and phenyl residues) .
- Validation : Compare docking scores with experimental IC values to establish structure-activity relationships (SARs).
Advanced: How can computational methods guide the optimization of this compound as a farnesoid X receptor (FXR) agonist?
Answer:
- Virtual screening : Use Schrödinger Suite or AutoDock to screen derivatives against FXR (PDB: 1OSH). Prioritize compounds with high Glide scores and favorable binding poses in the ligand-binding domain .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO) at the thiazole ring to enhance electrostatic interactions with Arg331 and Tyr366 .
- In silico ADMET profiling : Predict pharmacokinetics (e.g., solubility, CYP inhibition) using QikProp or SwissADME to eliminate toxicophores early in design .
Advanced: How to resolve contradictions in catalytic efficiency between palladium and nickel systems for pyrazolidinedione synthesis?
Answer:
- Pd vs. Ni comparison : While Pd catalysts (e.g., [Pd(allyl)Cl]) offer moderate enantioselectivity (~28% ee), Ni catalysts achieve >90% ee due to stronger metal-ligand cooperativity .
- Mechanistic analysis : Conduct DFT calculations (Gaussian 16) to compare transition-state energies. Ni’s smaller ionic radius allows tighter chiral induction, whereas Pd may favor non-selective pathways.
- Experimental validation : Use kinetic studies (e.g., Eyring plots) to correlate activation parameters with selectivity trends.
Basic: What are the key pharmacological activities associated with pyrazolidine-3,5-dione derivatives?
Answer:
These derivatives exhibit:
- Anticancer activity : Inhibition of EGFR and tubulin polymerization .
- Anti-inflammatory effects : COX-2 and LOX enzyme suppression.
- Metabolic modulation : Agonism of FXR, a regulator of bile acid homeostasis .
- Antiviral properties : HIV protease inhibition via steric hindrance from the nitro-thiazole group .
Advanced: What strategies improve the stability of nitro-thiazole-containing pyrazolidinediones under physiological conditions?
Answer:
- Steric protection : Introduce bulky substituents (e.g., isopropyl) at the 5-position of the thiazole ring to reduce nitro-group hydrolysis .
- Prodrug design : Mask the nitro group as a tert-butyl carbamate, which is cleaved enzymatically in target tissues.
- pH optimization : Formulate derivatives as sodium salts to enhance aqueous solubility and prevent acid-catalyzed degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
